Cas no 2138119-09-0 ({2-(1,4-dichloro-3-iodobutan-2-yl)oxy-1-ethoxyethyl}cyclopropane)

{2-(1,4-dichloro-3-iodobutan-2-yl)oxy-1-ethoxyethyl}cyclopropane Chemical and Physical Properties
Names and Identifiers
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- {2-(1,4-dichloro-3-iodobutan-2-yl)oxy-1-ethoxyethyl}cyclopropane
- EN300-1136891
- 2138119-09-0
- {2-[(1,4-dichloro-3-iodobutan-2-yl)oxy]-1-ethoxyethyl}cyclopropane
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- Inchi: 1S/C11H19Cl2IO2/c1-2-15-11(8-3-4-8)7-16-10(6-13)9(14)5-12/h8-11H,2-7H2,1H3
- InChI Key: CVFUFYUFAWGRMA-UHFFFAOYSA-N
- SMILES: IC(CCl)C(CCl)OCC(C1CC1)OCC
Computed Properties
- Exact Mass: 379.98068g/mol
- Monoisotopic Mass: 379.98068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 9
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 18.5Ų
{2-(1,4-dichloro-3-iodobutan-2-yl)oxy-1-ethoxyethyl}cyclopropane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1136891-10g |
{2-[(1,4-dichloro-3-iodobutan-2-yl)oxy]-1-ethoxyethyl}cyclopropane |
2138119-09-0 | 95% | 10g |
$6082.0 | 2023-10-26 | |
Enamine | EN300-1136891-0.5g |
{2-[(1,4-dichloro-3-iodobutan-2-yl)oxy]-1-ethoxyethyl}cyclopropane |
2138119-09-0 | 95% | 0.5g |
$1357.0 | 2023-10-26 | |
Enamine | EN300-1136891-0.05g |
{2-[(1,4-dichloro-3-iodobutan-2-yl)oxy]-1-ethoxyethyl}cyclopropane |
2138119-09-0 | 95% | 0.05g |
$1188.0 | 2023-10-26 | |
Enamine | EN300-1136891-0.1g |
{2-[(1,4-dichloro-3-iodobutan-2-yl)oxy]-1-ethoxyethyl}cyclopropane |
2138119-09-0 | 95% | 0.1g |
$1244.0 | 2023-10-26 | |
Enamine | EN300-1136891-0.25g |
{2-[(1,4-dichloro-3-iodobutan-2-yl)oxy]-1-ethoxyethyl}cyclopropane |
2138119-09-0 | 95% | 0.25g |
$1300.0 | 2023-10-26 | |
Enamine | EN300-1136891-1g |
{2-[(1,4-dichloro-3-iodobutan-2-yl)oxy]-1-ethoxyethyl}cyclopropane |
2138119-09-0 | 95% | 1g |
$1414.0 | 2023-10-26 | |
Enamine | EN300-1136891-5g |
{2-[(1,4-dichloro-3-iodobutan-2-yl)oxy]-1-ethoxyethyl}cyclopropane |
2138119-09-0 | 95% | 5g |
$4102.0 | 2023-10-26 | |
Enamine | EN300-1136891-1.0g |
{2-[(1,4-dichloro-3-iodobutan-2-yl)oxy]-1-ethoxyethyl}cyclopropane |
2138119-09-0 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1136891-2.5g |
{2-[(1,4-dichloro-3-iodobutan-2-yl)oxy]-1-ethoxyethyl}cyclopropane |
2138119-09-0 | 95% | 2.5g |
$2771.0 | 2023-10-26 |
{2-(1,4-dichloro-3-iodobutan-2-yl)oxy-1-ethoxyethyl}cyclopropane Related Literature
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
Additional information on {2-(1,4-dichloro-3-iodobutan-2-yl)oxy-1-ethoxyethyl}cyclopropane
Research Brief on {2-(1,4-dichloro-3-iodobutan-2-yl)oxy-1-ethoxyethyl}cyclopropane (CAS: 2138119-09-0)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of halogenated organic compounds, particularly those with potential therapeutic applications. Among these, the compound {2-(1,4-dichloro-3-iodobutan-2-yl)oxy-1-ethoxyethyl}cyclopropane (CAS: 2138119-09-0) has emerged as a subject of interest due to its unique structural features and potential biological activities. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, characterization, and preliminary biological evaluations.
The compound {2-(1,4-dichloro-3-iodobutan-2-yl)oxy-1-ethoxyethyl}cyclopropane is characterized by a cyclopropane ring attached to a complex ether chain, which includes multiple halogen atoms (chlorine and iodine). These structural elements suggest potential reactivity and interaction with biological targets, making it a candidate for further investigation in drug discovery. Recent studies have explored its synthesis via multi-step organic reactions, with an emphasis on optimizing yield and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm its structure and assess its stability under various conditions.
Preliminary biological studies have investigated the compound's activity against a range of cellular targets. Initial screenings indicate moderate inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting potential applications in the development of anti-inflammatory agents. However, further in vitro and in vivo studies are required to elucidate its mechanism of action and evaluate its therapeutic potential. Additionally, computational modeling has been utilized to predict its binding affinity and interactions with known biological targets, providing a foundation for future structure-activity relationship (SAR) studies.
Despite these promising findings, challenges remain in the development of {2-(1,4-dichloro-3-iodobutan-2-yl)oxy-1-ethoxyethyl}cyclopropane as a therapeutic agent. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through systematic optimization and preclinical testing. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential to advance this compound through the drug discovery pipeline. The ongoing research underscores the importance of halogenated compounds in medicinal chemistry and highlights the need for innovative strategies to overcome existing limitations.
In conclusion, {2-(1,4-dichloro-3-iodobutan-2-yl)oxy-1-ethoxyethyl}cyclopropane represents a promising yet underexplored candidate in the realm of chemical biology. Its unique structure and preliminary biological activities warrant further investigation to fully assess its potential as a therapeutic agent. Future research should focus on refining its synthesis, expanding biological evaluations, and addressing pharmacokinetic challenges to pave the way for clinical applications.
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